3-Hydroxysuberic acid

Metabolomics KRAS mutation Lung cancer

This is a certified 3-Hydroxysuberic Acid reference standard, distinct from generic dicarboxylic acids. Its unique C3 hydroxylation provides diagnostic specificity for SCHAD deficiency and KRAS-mutant cancer metabolomics, ensuring assay validity. High-purity (≥98%) material for quantitative LC-MS/GC-MS.

Molecular Formula C8H14O5
Molecular Weight 190.19 g/mol
CAS No. 73141-47-6
Cat. No. B109504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxysuberic acid
CAS73141-47-6
Synonyms3-Hydroxyoctanedioic Acid; 
Molecular FormulaC8H14O5
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CC(CC(=O)O)O
InChIInChI=1S/C8H14O5/c9-6(5-8(12)13)3-1-2-4-7(10)11/h6,9H,1-5H2,(H,10,11)(H,12,13)
InChIKeyARJZZFJXSNJKGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxysuberic Acid (CAS 73141-47-6): Definition, Structural Features, and Class Context


3-Hydroxysuberic acid (3-hydroxyoctanedioic acid), with CAS registry number 73141-47-6 and molecular formula C8H14O5, is a medium-chain hydroxydicarboxylic acid belonging to the class of organic compounds known as medium-chain hydroxy acids and derivatives [1]. The compound is structurally defined as suberic acid substituted with a hydroxyl group at the third carbon position [2]. Its average molecular weight is 190.19 g/mol [1]. 3-Hydroxysuberic acid exists in all living organisms, ranging from bacteria to humans, and is endogenously derived from the ω-oxidation of 3-hydroxy fatty acids followed by subsequent β-oxidation of longer-chain 3-hydroxy dicarboxylic acids [3].

3-Hydroxysuberic Acid (CAS 73141-47-6): Why Suberic Acid, Sebacic Acid, and Other Dicarboxylates Cannot Substitute


Generic substitution of 3-hydroxysuberic acid with structurally related dicarboxylic acids—such as its parent compound suberic acid, the longer-chain analog sebacic acid, or other medium-chain dicarboxylates—is scientifically invalid because the compound's unique hydroxylation at the C3 position fundamentally alters both its biological origin and its diagnostic specificity. 3-Hydroxysuberic acid is not merely a hydroxylated variant of suberic acid; it is generated through a distinct metabolic route involving ω-oxidation of 3-hydroxy fatty acids followed by β-oxidation [1], whereas suberic acid and adipic acid arise primarily from direct ω-oxidation of medium-chain fatty acids [2]. This pathway specificity renders 3-hydroxysuberic acid diagnostically irreplaceable: it serves as a biomarker for a restricted set of metabolic and oncogenic conditions where its elevation is pathognomonic, while suberic acid and sebacic acid exhibit broad, non-specific elevation across numerous ketotic states and fatty acid oxidation defects [3]. Consequently, substituting 3-hydroxysuberic acid with a generic dicarboxylic acid reference standard would produce false-negative or non-specific results in targeted metabolomics and clinical diagnostics, directly compromising assay validity.

3-Hydroxysuberic Acid (CAS 73141-47-6): Quantitative Differentiation Evidence for Procurement Decisions


KRAS-Driven Metabolomic Alteration: 3.71-Fold Increase in 3-Hydroxysuberic Acid Levels

In a controlled LC-MS-based metabolomics study using NCI-H1299 human non-small cell lung cancer cells, overexpression of KRAS—a key oncogenic driver—induced a 3.71-fold increase in 3-hydroxysuberic acid concentration relative to the control group [1]. This quantitative change was measured via LC-MS and represents a statistically significant alteration in the cellular metabolome. In contrast, other medium-chain dicarboxylic acids, including suberic acid and adipic acid, did not exhibit comparable fold-changes under identical experimental conditions, underscoring the compound-specific nature of this metabolic perturbation.

Metabolomics KRAS mutation Lung cancer Biomarker discovery

SCHAD/LCHAD Deficiency-Specific Elevation of 3-Hydroxysuberic Acid

Organic acid analysis of urine from patients with short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency during periods of metabolic decompensation reveals a characteristic pattern that includes elevated saturated and unsaturated 3-hydroxydicarboxylic acids with carbon chains of 6 to 14 atoms, specifically including 3-hydroxysuberate (C8) and 3-hydroxysebacate (C10) [1]. Critically, this diagnostic pattern is not observed in other ketotic conditions such as diabetic ketoacidosis or starvation-induced ketosis [1], despite these conditions also producing elevated levels of non-hydroxylated dicarboxylic acids like suberic acid and adipic acid. The presence of 3-hydroxysuberic acid thus provides differential diagnostic specificity that generic dicarboxylic acid markers cannot achieve.

Inborn errors of metabolism Fatty acid oxidation disorders SCHAD deficiency LCHAD deficiency

Quantitative Urinary Reference Range: 2.7 μmol/mmol Creatinine in Healthy Pediatric Population

In a study establishing age-related reference values for urinary organic acids in a healthy Turkish pediatric population (children aged 6-10 years), the mean urinary concentration of 3-hydroxysuberic acid was quantified at 2.7 μmol/mmol creatinine [1]. This value provides a validated baseline for distinguishing normal physiological levels from pathologically elevated states. In contrast, suberic acid in the same population exhibited a different reference range and responds to a broader array of physiological and pathological stimuli, lacking the specificity of 3-hydroxysuberic acid for the conditions described above.

Clinical chemistry Reference intervals Pediatric metabolomics Urinalysis

Elevation in Ketoaciduria: Distinct Diagnostic Utility

3-Hydroxysuberic acid has been documented as elevated in ketoaciduria [1], a condition characterized by increased urinary excretion of ketone bodies and dicarboxylic acids. While numerous dicarboxylic acids (including adipic, suberic, and sebacic acids) are elevated in various β-oxidation defects and ketotic states, the 3-hydroxy modification on suberic acid links it specifically to the ω-oxidation pathway of 3-hydroxy fatty acids [2]. This pathway-specific origin distinguishes 3-hydroxysuberic acid from non-hydroxylated dicarboxylates, which can arise from multiple, less specific metabolic routes, thereby providing a more targeted diagnostic signal.

Ketoaciduria Metabolic disorders Dicarboxylic aciduria Urinary organic acids

Absence of Cross-Reactivity in Targeted LC-MS/MS Assays

LC-MS/MS spectral data for 3-hydroxysuberic acid, including multiple collision energy spectra (10V, 25V, 40V positive mode and 6V negative mode), are documented in public metabolomics databases such as HMDB, Bovine Metabolome Database, and ECMDB [1][2]. These spectra are distinct from those of suberic acid (m/z 174) and sebacic acid (m/z 202), enabling unambiguous chromatographic and mass spectrometric resolution. The hydroxyl group at C3 alters both the retention time in reversed-phase LC and the fragmentation pattern in MS/MS, ensuring that 3-hydroxysuberic acid does not co-elute with or produce interfering signals from its non-hydroxylated analogs. This analytical orthogonality is critical for accurate quantification in complex biological matrices.

Analytical chemistry LC-MS/MS Method validation Assay specificity

Structural Basis for Differential Reactivity in Synthesis Applications

The concurrent presence of two carboxyl groups and a single hydroxyl group at the C3 position of 3-hydroxysuberic acid [1] provides trifunctional reactivity that is absent in suberic acid (dicarboxyl only) and sebacic acid (dicarboxyl only). This tri-functionality enables applications in crosslinking and polymer chemistry that cannot be achieved with simple dicarboxylic acids. Specifically, the hydroxyl group serves as an additional functional handle for esterification, etherification, or oxidation reactions, while the two carboxyl groups participate in amidation, esterification, or metal coordination . This reactivity profile positions 3-hydroxysuberic acid as a building block for synthesizing branched or functionalized polymers, whereas suberic acid yields only linear, difunctional architectures.

Organic synthesis Polymer chemistry Crosslinking Biodegradable materials

3-Hydroxysuberic Acid (CAS 73141-47-6): Prioritized Application Scenarios Based on Verified Evidence


Targeted Metabolomics for KRAS-Mutant Cancer Research

3-Hydroxysuberic acid should be procured as a reference standard for LC-MS-based metabolomics studies investigating KRAS-driven metabolic reprogramming in non-small cell lung cancer and other KRAS-mutant malignancies. The compound exhibits a 3.71-fold increase upon KRAS overexpression in NCI-H1299 cells [1], establishing it as a candidate biomarker for KRAS-mutant cancers. Unlike suberic acid or sebacic acid, which do not show this oncogene-specific regulation, 3-hydroxysuberic acid provides a targeted readout of the metabolic consequences of KRAS activation. Procurement of certified reference material enables accurate quantification and cross-study comparability.

Clinical Diagnostic Reference Standard for SCHAD/LCHAD Deficiency Testing

Clinical laboratories performing urine organic acid profiling for the diagnosis of inherited fatty acid oxidation disorders should procure 3-hydroxysuberic acid as a certified reference standard. The compound is elevated in SCHAD deficiency during metabolic decompensation but is notably absent in other ketotic conditions such as diabetic ketoacidosis and starvation ketosis [1]. This differential pattern provides diagnostic specificity that cannot be achieved using suberic acid, which is non-specifically elevated across multiple ketotic states. Reference standards for 3-hydroxysuberic acid are available as part of catalogued 'Standards for Inborn Errors' panels [2].

Calibration and Quality Control for Urinary Organic Acid Reference Range Determination

Research and clinical laboratories establishing or validating reference intervals for urinary organic acids in pediatric or adult populations require 3-hydroxysuberic acid as a calibration standard. The established normal reference value of 2.7 μmol/mmol creatinine in healthy children aged 6-10 years [1] provides a benchmark against which pathological elevations can be assessed. Procurement of high-purity material (≥95% to ≥98%) [2] ensures accurate calibration of GC-MS or LC-MS/MS instrumentation for quantitative organic acid analysis.

Synthesis of Trifunctional Building Blocks for Biodegradable Polymers and Crosslinkers

3-Hydroxysuberic acid should be procured by synthetic chemistry laboratories developing branched or functionalized biodegradable polymers, hydrogels, or crosslinking agents. The compound's three reactive functional groups—two carboxyls and one C3 hydroxyl [1]—provide synthetic versatility that difunctional dicarboxylic acids (suberic acid, sebacic acid) cannot offer. The hydroxyl group serves as an additional site for esterification or etherification, enabling the synthesis of branched polyesters or functionalized polymer networks [2]. Intermediates such as 1,9-decadien-4-ol and 3-(acetyloxy)octanedioic acid are available for those requiring protected or precursor forms of the compound .

Technical Documentation Hub

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